molecular formula C7H8N2O3 B13037261 Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B13037261
M. Wt: 168.15 g/mol
InChI Key: LQUPWBYLQYBXBT-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that contains a five-membered ring with an oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Oxadiazole: Another member of the oxadiazole family with different regioisomeric structure.

    1,2,5-Oxadiazole: Known for its unique chemical properties and applications.

    1,3,4-Oxadiazole: Widely studied for its biological activities.

Uniqueness

Methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate is unique due to its specific substitution pattern and the presence of a cyclopropyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

methyl 3-cyclopropyl-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-11-7(10)6-8-5(9-12-6)4-2-3-4/h4H,2-3H2,1H3

InChI Key

LQUPWBYLQYBXBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=NO1)C2CC2

Origin of Product

United States

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